

Application Notes & Protocols: 4-methoxy-2-methyl-N-phenylaniline in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-methoxy-2-methyl-N-phenylaniline

Cat. No.: B1584671

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Introduction: The Diphenylamine Scaffold and the Potential of 4-methoxy-2-methyl-N-phenylaniline

The diphenylamine (DPA) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.^[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.^{[1][2]} Prominent examples include Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Diclofenac and Mefenamic acid.^[1] **4-methoxy-2-methyl-N-phenylaniline**, a specifically substituted DPA, represents a versatile building block for the synthesis of novel bioactive molecules. Its unique arrangement of a methoxy and a methyl group on one of the phenyl rings allows for fine-tuning of steric and electronic properties, which is critical for optimizing interactions with biological targets.^[3]

This guide provides a comprehensive overview of the applications of **4-methoxy-2-methyl-N-phenylaniline** in medicinal chemistry, with a focus on its role as a precursor for anticancer agents and kinase inhibitors. We will explore its synthesis, mechanisms of action, and provide detailed protocols for its preparation and subsequent biological evaluation.

Physicochemical Properties

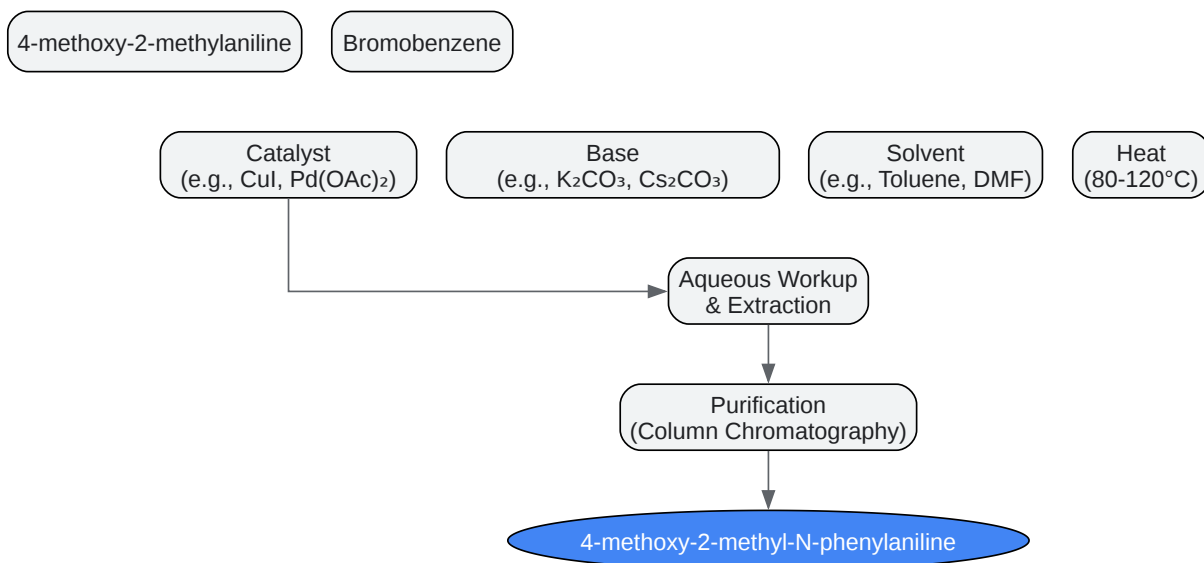
A summary of the key computed properties of **4-methoxy-2-methyl-N-phenylaniline** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ NO	[4]
Molecular Weight	213.27 g/mol	[4]
XLogP3	3.8	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

Synthesis of 4-methoxy-2-methyl-N-phenylaniline

The synthesis of **4-methoxy-2-methyl-N-phenylaniline** typically involves a carbon-nitrogen (C-N) cross-coupling reaction. The Ullmann condensation or the Buchwald-Hartwig amination are common strategies. These reactions couple an aryl halide with an aniline derivative. For instance, 4-methoxy-2-methylaniline can be coupled with an aryl halide like bromobenzene, or aniline can be coupled with an appropriately substituted aryl halide. A patented method involves the reaction of 2-methyl-4-aminoanisole with o-chlorobenzoic acid, followed by decarboxylation, showcasing a specific industrial approach.[5]

The general workflow for synthesis is outlined below. The choice of catalyst (typically copper or palladium-based), base, and solvent is crucial for achieving high yields and purity.[5][6]



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Caption: General workflow for the synthesis of **4-methoxy-2-methyl-N-phenylaniline**.

Applications in Medicinal Chemistry

The utility of this scaffold is primarily demonstrated in the development of targeted therapies, particularly in oncology.

Precursor for Anticancer Agents with Antitubulin Activity

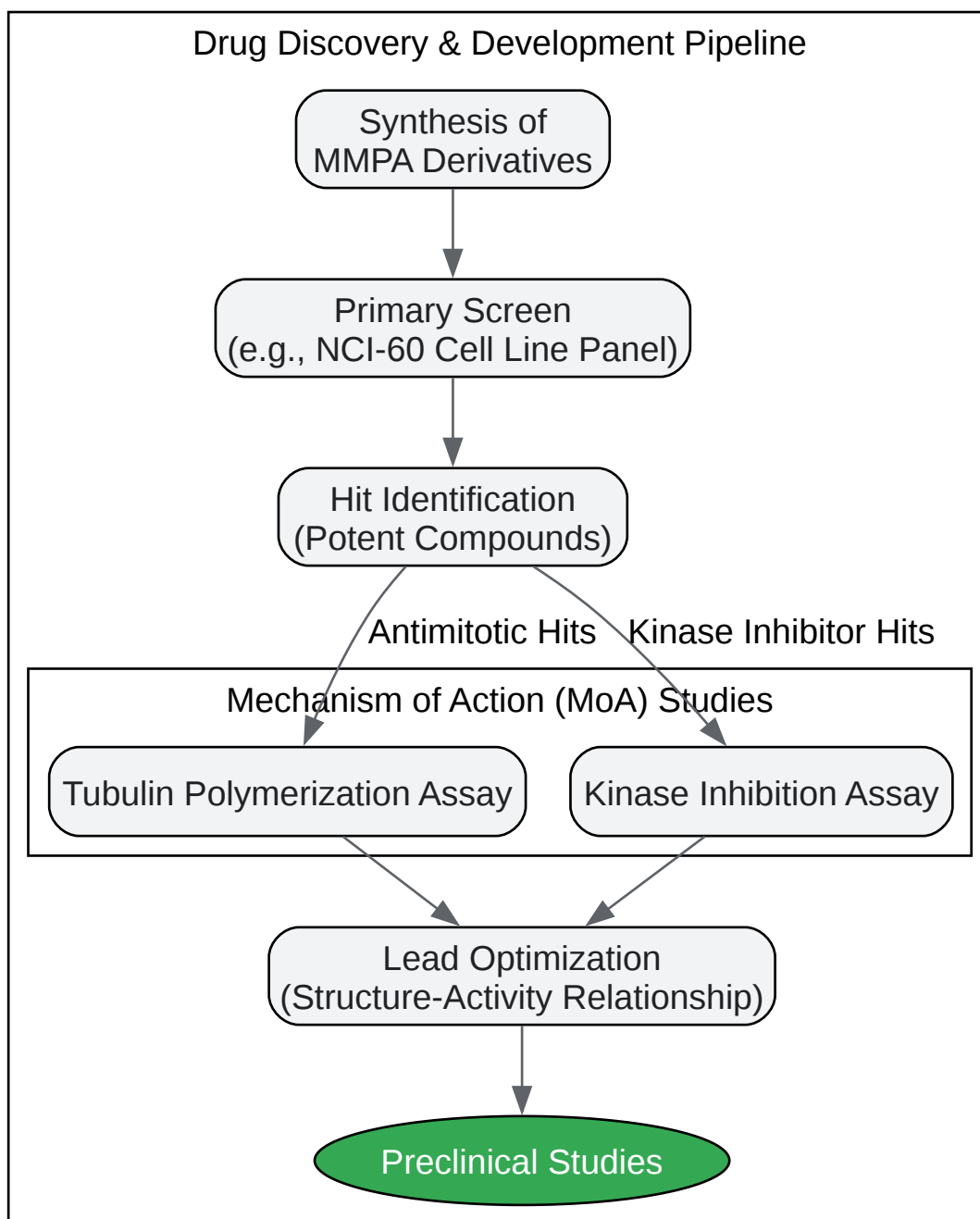
Derivatives synthesized from 4-methoxy-2-methylaniline (a direct precursor to our title compound) have shown significant potential as antimitotic agents.^[7] These compounds function by inhibiting the assembly of tubulin into microtubules.^[7] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action: By binding to tubulin (often at the colchicine-binding site), these agents prevent its polymerization. This disruption of microtubule dynamics leads to a loss of cellular microtubules, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[7] A key advantage of some of these derivatives is their ability to remain effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel, often due to the overexpression of P-glycoprotein (Pgp).[7]

Scaffold for Kinase Inhibitor Development

Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The diphenylamine scaffold is a "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Research has shown that aniline-based compounds, including those with ortho-methoxy aniline motifs similar to **4-methoxy-2-methyl-N-phenylaniline**, can serve as potent and selective kinase inhibitors. For example, derivatives have been identified as inhibitors of Casein Kinase 2, Subunit Alpha (CSNK2A), a kinase involved in cell growth and proliferation.[8] The strategic placement of the methoxy and methyl groups on the aniline ring can be exploited to achieve selectivity and potency against specific kinase targets.[8][9]



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